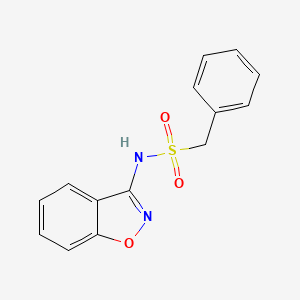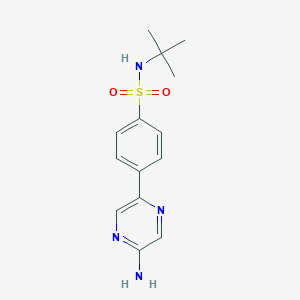![molecular formula C21H35N3O2 B5515504 2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)
2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, utilizing various starting materials and catalysts to achieve the desired chemical structures. For instance, the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-Hydroxy-6-methyl-2-pyridone demonstrates the complexity and creativity in synthesizing related compounds, highlighting the versatility of pyridone derivatives in chemical synthesis (Mekheimer, R., Mohamed, N., & Sadek, K., 1997).
Molecular Structure Analysis
The molecular structure of compounds in this category often features complex arrangements of atoms and bonds, with a focus on optimizing certain pharmacological properties. Studies such as the one on the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one provide insights into the atomic arrangements, crystalline structures, and potential for interactions with biological molecules, emphasizing the importance of molecular structure in the design of chemically active compounds (Karczmarzyk, Z., & Malinka, W., 2004).
Chemical Reactions and Properties
The chemical reactivity of these compounds underscores their potential in various applications, from medicinal chemistry to materials science. For example, the reactions with 1(2H)-phthalazinones, 4,5-dihydro-3(2H)-pyridazinones, and 3-pyrazolin-5-ones reveal the versatility and reactivity of pyridine derivatives, showcasing their ability to undergo a wide range of chemical transformations (Mustafa, A., et al., 1964).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones
The crystal structures of several anticonvulsant enaminones were determined, highlighting the importance of hydrogen bonding and the sofa conformations of cyclohexene rings. This study emphasizes the structural characteristics that contribute to the anticonvulsant properties of compounds, including those similar to 2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone, by exploring the interactions within the molecular structure that could be pivotal for their activity (Kubicki, Bassyouni, & Codding, 2000).
Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives
A series of pyridines, pyrimidinones, and oxazinones synthesized as antimicrobial agents demonstrated good antibacterial and antifungal activities. This research indicates the potential for derivatives of this compound to serve as antimicrobial agents, broadening the scope of its applications beyond its primary use (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Catalytic Hydrocarbon Oxidation by Copper(II) Complexes
Copper(II) complexes were shown to catalyze the peroxidative oxidation of cyclic hydrocarbons under mild conditions, indicating the role of piperazine and similar compounds in facilitating these reactions. This work suggests that this compound could have applications in catalysis, particularly in the oxidation of hydrocarbons to produce valuable chemical products (Hazra et al., 2019).
Eigenschaften
IUPAC Name |
2-[[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-3,5-dimethyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2/c1-16-12-22-20(17(2)21(16)26)15-23-9-10-24(19(14-23)8-11-25)13-18-6-4-3-5-7-18/h12,18-19,25H,3-11,13-15H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORQMPFWTCFFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)C)CN2CCN(C(C2)CCO)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)
![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)
![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)
![11-(2-furyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515471.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)
![(4aS*,8aR*)-1-(3-methylbutyl)-6-[3-(6-oxo-1,6-dihydropyridazin-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5515493.png)


